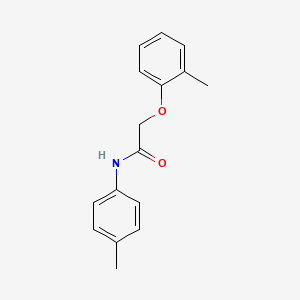

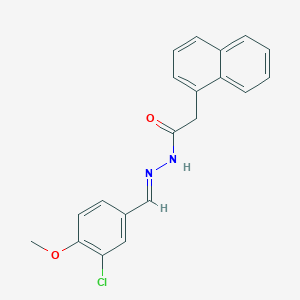

![molecular formula C23H24N4O B5577271 N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)

N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyrazole derivatives, including compounds similar to the one , are often synthesized through cyclocondensation reactions, employing carbohydrazides and various aldehydes or by reactions involving amines or hydrazines with key intermediates. Such methods aim to introduce specific substituents influencing the compound's biological and chemical behavior (K. Kumara et al., 2018; M. Allan et al., 2009).

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the structure of pyrazole derivatives. It provides detailed insights into the molecular conformation, crystalline structure, and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's stability and reactivity (K. Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, including cycloadditions, which are useful for introducing new functional groups and modifying the compound's chemical properties. These reactions are essential for developing compounds with desired biological or chemical activities (Wenjing Liu et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, can be derived from the compound's molecular structure and are essential for determining its suitability for various applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used to assess thermal stability and decomposition patterns (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for both synthetic chemistry applications and the understanding of the compound's behavior in biological systems. Studies often employ spectroscopic methods such as NMR, IR, and mass spectrometry for detailed chemical characterization (K. Kumara et al., 2018).

Applications De Recherche Scientifique

Antitumor Agents

A novel series of indole derivatives linked to the pyrazole moiety were designed and synthesized as antitumor agents. Compounds in this series showed promising cytotoxicity activities in vitro against various human cancer types, such as human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) using the MTT assay. Specifically, certain derivatives provided exceptional anticancer inhibition performance against the HepG2 cancer cell line, indicating the potential of these compounds as strong anticancer candidate drugs (Hassan et al., 2021).

Antibacterial Agents

Research on pyrazole derivatives has identified promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Novel analogs designed and synthesized for this purpose were assessed for their cytotoxic activity against the mammalian Vero cell line, indicating that the antibacterial activity of these compounds was achieved at non-cytotoxic concentrations. This underscores their potential application in addressing bacterial infections while minimizing toxicity to host cells (Palkar et al., 2017).

Synthesis Methods

The microwave-assisted synthesis of tetrazolyl pyrazole amides was explored due to their interesting biological activities, including bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. This method has been recognized for its efficiency, offering a rapid approach to obtaining these compounds compared to conventional heating methods. Such advancements in synthesis methods contribute to the broader accessibility of these compounds for further biological evaluation and potential application (Hu et al., 2011).

Propriétés

IUPAC Name |

N,3,5,7-tetramethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-15-11-16(2)21-20(12-15)17(3)22(25-21)23(28)26(4)14-18-7-5-8-19(13-18)27-10-6-9-24-27/h5-13,25H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREPLQDDCUPTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=CC(=CC=C3)N4C=CC=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

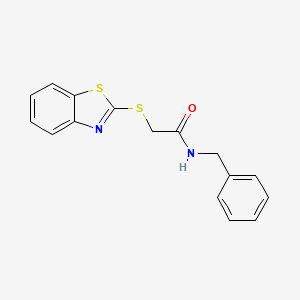

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

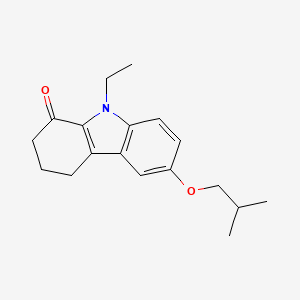

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

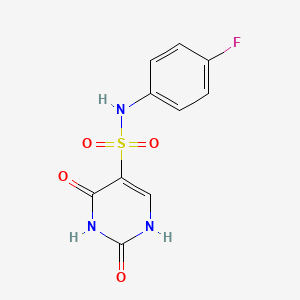

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)